({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE ({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC0705813
InChI: InChI=1S/C19H22FN5OS/c1-25-19(22-23-24-25)27-12-6-11-21-13-15-7-3-5-10-18(15)26-14-16-8-2-4-9-17(16)20/h2-5,7-10,21H,6,11-14H2,1H3
SMILES: CN1C(=NN=N1)SCCCNCC2=CC=CC=C2OCC3=CC=CC=C3F
Molecular Formula: C19H22FN5OS
Molecular Weight: 387.5 g/mol

({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

CAS No.:

Cat. No.: VC0705813

Molecular Formula: C19H22FN5OS

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE -

Specification

Molecular Formula C19H22FN5OS
Molecular Weight 387.5 g/mol
IUPAC Name N-[[2-[(2-fluorophenyl)methoxy]phenyl]methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine
Standard InChI InChI=1S/C19H22FN5OS/c1-25-19(22-23-24-25)27-12-6-11-21-13-15-7-3-5-10-18(15)26-14-16-8-2-4-9-17(16)20/h2-5,7-10,21H,6,11-14H2,1H3
Standard InChI Key QPGOBLUKOSGNHM-UHFFFAOYSA-N
SMILES CN1C(=NN=N1)SCCCNCC2=CC=CC=C2OCC3=CC=CC=C3F
Canonical SMILES CN1C(=NN=N1)SCCCNCC2=CC=CC=C2OCC3=CC=CC=C3F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator